3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide
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Overview
Description
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine substituent.
Substitution with Ethylamino Group: The brominated pyrazole is then reacted with an ethylamine derivative under appropriate conditions to introduce the ethylamino group.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with a suitable acylating agent to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure may make it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes or as a starting material for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide: Similar structure with a chlorine substituent instead of bromine.
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure with a methylamino group instead of ethylamino.
Uniqueness
3-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide is unique due to the specific combination of substituents on the pyrazole ring and the presence of the ethylamino group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H17BrN4O |
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Molecular Weight |
289.17 g/mol |
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanamide |
InChI |
InChI=1S/C10H17BrN4O/c1-4-13-8(10(12)16)5-15-7(3)9(11)6(2)14-15/h8,13H,4-5H2,1-3H3,(H2,12,16) |
InChI Key |
RIVLJTNBBWNQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C(=C(C(=N1)C)Br)C)C(=O)N |
Origin of Product |
United States |
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